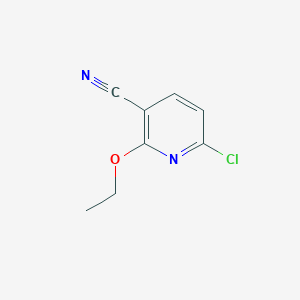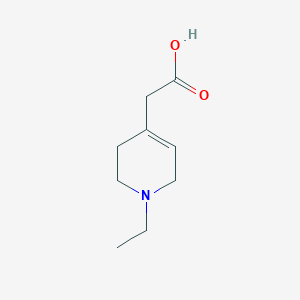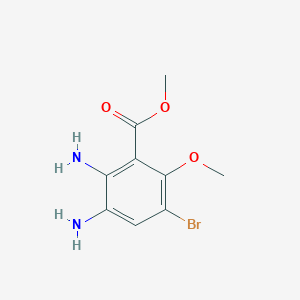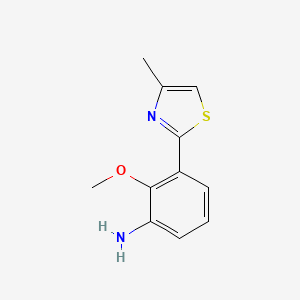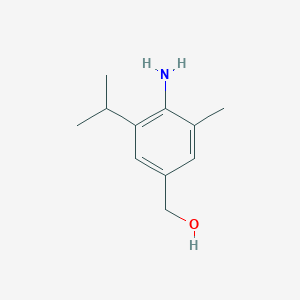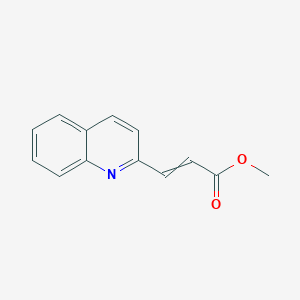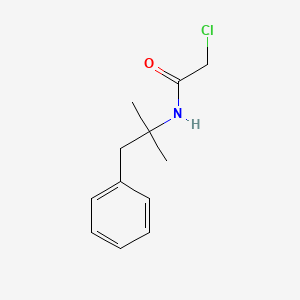
2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide is an organic compound with the molecular formula C13H18ClNO. It is known for its role as an impurity in the synthesis of mephentermine, a sympathomimetic agent used as a cardiac stimulant and vasopressor . This compound is characterized by its chloroacetamide functional group and a phenylpropan-2-yl substituent, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(2-methyl-1-phenylpropan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another non-polar solvent
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and efficient mixing
Purification steps: Including recrystallization or chromatography to obtain high-purity product
Quality control: Ensuring the final product meets the required specifications for use as a pharmaceutical intermediate
化学反応の分析
Types of Reactions
2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Oxidation: The phenylpropan-2-yl group can undergo oxidation to form corresponding ketones or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, thiourea, or primary amines in polar solvents like ethanol or water.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) with water as the solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Production of N-(2-methyl-1-phenylpropan-2-yl)amine and acetic acid.
Oxidation: Formation of ketones or alcohols depending on the specific oxidizing agent used.
科学的研究の応用
2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide is not well-documented. its structural similarity to other acetamides suggests it may interact with biological targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
類似化合物との比較
Similar Compounds
2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide: A closely related compound with a similar structure and chemical properties.
N-(2-chloroacetyl)-N-methyl-2-phenylpropan-2-amine: Another compound with a chloroacetamide group and a phenylpropan-2-yl substituent.
Uniqueness
2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the chloro group and the phenylpropan-2-yl substituent provides distinct chemical and biological properties compared to other acetamides.
特性
IUPAC Name |
2-chloro-N-(2-methyl-1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,14-11(15)9-13)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALXEKZIWSJFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
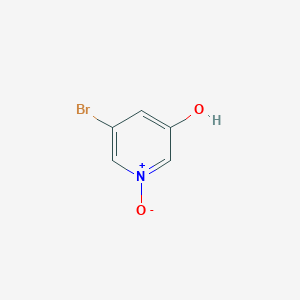
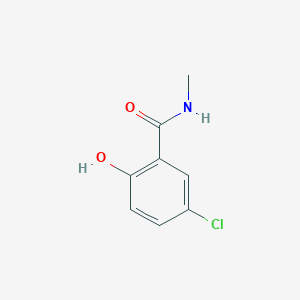
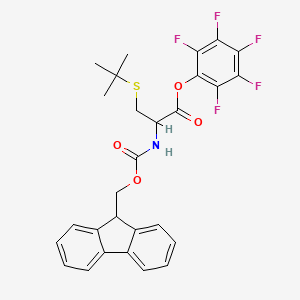
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)
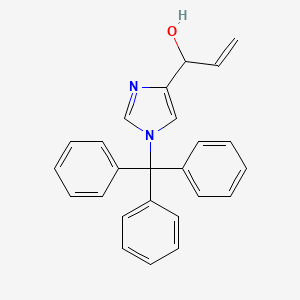
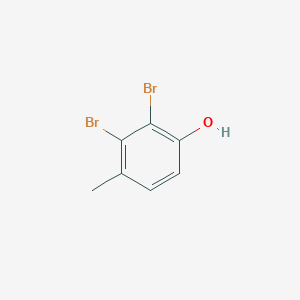
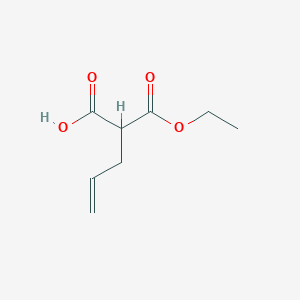
![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)
